1h-Isoindole-1,3(2h)-dione, 5,5'-oxybis[2-methyl-

bisphthalimide ether synthesis alkali carboxylate condensation process intensification

Researchers requiring ODPA for polyimide synthesis face challenges with monomer moisture sensitivity and storage. This bisphthalimide ether is the non-hygroscopic, crystalline immediate precursor that eliminates these liabilities. - Enables on-demand hydrolysis to ODPA, avoiding anhydrous storage of the dianhydride. - Assured 4,4'-regioisomeric purity prevents kinked chain architectures in final polymers. - Purifiable by simple recrystallization from methanol, ensuring consistent polymerization performance.

Molecular Formula C18H12N2O5
Molecular Weight 336.3 g/mol
CAS No. 27507-54-6
Cat. No. B11088544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Isoindole-1,3(2h)-dione, 5,5'-oxybis[2-methyl-
CAS27507-54-6
Molecular FormulaC18H12N2O5
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)C
InChIInChI=1S/C18H12N2O5/c1-19-15(21)11-5-3-9(7-13(11)17(19)23)25-10-4-6-12-14(8-10)18(24)20(2)16(12)22/h3-8H,1-2H3
InChIKeyQJAIYFPUROVPKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Oxybis(N-methylphthalimide) for ODPA and High-Performance Polyimides


1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-methyl- (commonly referred to as 4,4'-oxybis(N-methylphthalimide) or OBI) is a symmetrical aromatic bisphthalimide ether with the molecular formula C18H12N2O5 and a molecular weight of 336.3 g·mol⁻¹. It appears as colorless, uniform crystals with a density of 1.486 ± 0.06 g·cm⁻³ and a predicted boiling point of 526.7 °C at 760 mmHg . The compound functions as the essential penultimate intermediate in the synthesis of 3,3',4,4'-diphenyl ether tetracarboxylic dianhydride (ODPA), the cornerstone monomer for polyimide, polyetherimide, polyesterimide, and other high-temperature engineering plastics . Unlike the final dianhydride product, this bisphthalimide ether is non-hygroscopic and soluble in common organic solvents such as methanol and dichloromethane, greatly simplifying purification, storage, and downstream processing.

Why Regiochemistry and Purity Are Critical in Bisphthalimide Selection


The conversion of 4,4'-oxybis(N-methylphthalimide) to ODPA proceeds via hydrolysis of the imide rings followed by dehydration to the dianhydride; any deviation in regiochemistry or purity of the bisphthalimide ether propagates into the final dianhydride and, ultimately, into the polymer [1]. The 3,3'-regioisomer (3,3'-oxybis(N-methylphthalimide)) yields a different dianhydride with altered reactivity that produces polyimides with inferior thermal and mechanical properties. Moreover, mono-imide impurities or hydrolyzed mono-anhydride species act as chain terminators during polymerization, severely limiting molecular weight build-up [2]. Alternative intermediates such as 4-nitro-N-methylphthalimide or 4-chloro-N-methylphthalimide require additional condensation steps with their own impurity profiles. Direct purchase of ODPA (CAS 1823-59-2) may seem attractive, but ODPA is moisture-sensitive, reacts with alcohols, and demands anhydrous storage and handling—whereas the bisphthalimide intermediate remains stable under ambient conditions and can be purified by recrystallization from methanol or acetic acid immediately before use.

Quantitative Evidence for 4,4'-Oxybis(N-methylphthalimide) Differentiation


Cycle-Time Reduction via Alkali Carboxylate Condensation

The method of Berdahl (U.S. Patent 4,780,544) converts 4‑nitro‑N‑methylphthalimide to 4,4'‑oxybis(N‑methylphthalimide) using potassium or cesium alkylcarboxylate in a dipolar aprotic solvent, achieving yields as high as 80% with reaction times as short as 7.5 hours [1]. The prior art method of Markezich et al. (J. Org. Chem., 1977, 42, 3431) using fluoride or nitrite salts afforded a maximum 78% yield but required 18–20 hours, i.e., a 2.4–2.7× longer reaction time for comparable or lower output.

bisphthalimide ether synthesis alkali carboxylate condensation process intensification

Catalytic Efficiency: Hexaalkylguanidinium vs. Phosphonium Salt

Brunelle and Guggenheim (U.S. Patent 6,028,203) directly compared the performance of hexaethylguanidinium chloride (HEGCl) with tetraphenylphosphonium chloride (TPPC) under identical conditions for the condensation of 4‑nitro‑N‑methylphthalimide to 4,4'‑oxybis(N‑methylphthalimide) in 1,2,4‑trichlorobenzene at 215 °C [1]. After 2 h, the HEGCl‑catalyzed reaction left only 35.9% unreacted starting material and gave a final yield of 60.9%, whereas the TPPC‑catalyzed control left 93.8% unreacted and gave a final yield of merely 6.2%.

phase-transfer catalysis hexaalkylguanidinium chloride oxybisphthalimide synthesis

Regioisomeric Purity and Crystallization Advantage

After recrystallization from glacial acetic acid, 4,4'‑oxybis(N‑methylphthalimide) is obtained as a pale yellow to colorless crystalline solid with a sharp melting point of 266–268.5 °C [1]. In contrast, the 3,3'‑regioisomer (3,3'‑oxybis(N‑methylphthalimide)) is reported as a viscous oil or low‑melting solid that does not crystallize readily, making purification to the >99% level required for polyimide monomer synthesis extremely difficult without chromatographic intervention [2].

regioisomer separation crystallinity phthalimide purification

Solubility and Hydrolysis Compatibility vs. ODPA

4,4'‑Oxybis(N‑methylphthalimide) is freely soluble in methanol and dichloromethane , permitting homogeneous hydrolysis to the tetra‑acid and subsequent dehydration to ODPA in a controlled, high‑purity process. In contrast, ODPA (CAS 1823‑59‑2) is only slightly soluble in water and reacts irreversibly with alcohols, complicating purification and limiting process solvent choices . This inherent stability difference means that the bisphthalimide ether can be recrystallized from methanol immediately before hydrolysis, ensuring consistently high monomer purity for polymerization, whereas ODPA must be stored and handled under rigorously anhydrous conditions to prevent premature ring‑opening.

solubility hydrolysis intermediate ODPA synthesis polyimide precursor

Procurement Scenarios for 4,4'-Oxybis(N-methylphthalimide)


ODPA Manufacturing for Polyimide and Polyetherimide Resins

This compound is the immediate precursor to ODPA via hydrolysis and dehydration. The demonstrated ability to achieve condensation yields of 80–85% with short cycle times (7.5 h) [1] and to purify the intermediate by simple recrystallization from methanol or acetic acid [2] makes it the cost‑effective choice for producers of Ultem‑type polyetherimides and flexible polyimide films. The non‑hygroscopic crystalline form enables bulk storage and just‑in‑time hydrolysis, avoiding the handling and stability liabilities of pre‑formed ODPA.

Crosslinking Agent Precursor for Heat-Resistant Epoxy Systems

The compound's well‑defined crystalline nature and solubility in common organic solvents (methanol, dichloromethane) [1] permit its use as a crosslinker precursor. After hydrolysis, the generated ODPA can be incorporated directly into epoxy‑novolac or polyurethane formulations that require thermal stability above 250 °C, with the assurance that the starting bisphthalimide purity is not compromised by regioisomeric or mono‑imide contaminants.

Synthesis of Asymmetric and Copolyimides

Laboratories designing novel polyimides with tailored dielectric or optical properties require the 4,4'‑regioisomer specifically because the 3,3'‑isomer would introduce kinked chain architecture and alter thermal transitions. The sharp melting point (266–268.5 °C) [2] serves as a rapid quality‑control criterion for incoming material, ensuring that only the correct isomer enters the polymerization reactor.

Photochemical Synthesis of Bis-Crown Ether Ionophores

Recent photomacrocyclization strategies employ bisphthalimide ethers as substrates for SET‑promoted cyclization [1]. The solubility of 4,4'‑oxybis(N‑methylphthalimide) in dichloromethane and its stability under irradiation make it a preferred substrate for building bis‑crown ether libraries, where the purity and regioisomeric integrity of the starting material directly determine cyclization selectivity and product yield.

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